molecular formula C7H8BrFN2 B12445683 3-Bromo-4-fluoro-benzyl-hydrazine CAS No. 887596-68-1

3-Bromo-4-fluoro-benzyl-hydrazine

Cat. No.: B12445683
CAS No.: 887596-68-1
M. Wt: 219.05 g/mol
InChI Key: ZPPUZUUYQYNBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-benzyl-hydrazine: is an organic compound that belongs to the class of benzyl hydrazines It is characterized by the presence of bromine and fluorine atoms attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-benzyl-hydrazine typically involves the reaction of 3-Bromo-4-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-benzyl-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl hydrazines with various functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-4-fluoro-benzyl-hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives.

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl hydrazines on biological systems. It may also be used in the development of new pharmaceuticals with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-benzyl-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

    3-Bromo-4-fluorobenzaldehyde: A precursor in the synthesis of 3-Bromo-4-fluoro-benzyl-hydrazine.

    4-Bromo-3-fluorobenzylamine: A structurally similar compound with different functional groups.

    3-Bromo-4-fluorophenylhydrazine: Another hydrazine derivative with similar halogenation patterns.

Uniqueness: this compound is unique due to the specific combination of bromine and fluorine atoms on the benzyl hydrazine scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

887596-68-1

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2

InChI Key

ZPPUZUUYQYNBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.